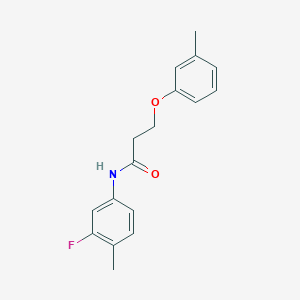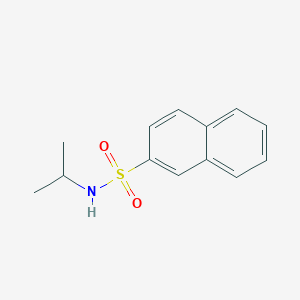![molecular formula C17H13NO3S B411067 4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is a complex organic compound with a unique structure that includes a methoxyphenyl group and a benzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide typically involves the reaction of 4-methoxyaniline with 3-oxo-1-benzothiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide
- 4-(methoxyphenyl)-methyl-biphenyl
- 4-(chloro-phenyl)-methyl-biphenyl
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a benzothiophene moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H13NO3S |
|---|---|
Molekulargewicht |
311.4g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide |
InChI |
InChI=1S/C17H13NO3S/c1-21-13-8-6-12(7-9-13)18(11-19)10-16-17(20)14-4-2-3-5-15(14)22-16/h2-11H,1H3/b16-10- |
InChI-Schlüssel |
JKUGQXOSVGWFFB-YBEGLDIGSA-N |
SMILES |
COC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C=O |
Isomerische SMILES |
COC1=CC=C(C=C1)N(/C=C\2/C(=O)C3=CC=CC=C3S2)C=O |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410985.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B410986.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410987.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410989.png)
![N-[4-(cyanomethyl)phenyl]-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B410990.png)
![2-{2-ethyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B410992.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410994.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B410996.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B410997.png)

![1-[(N-methylanilino)methyl]indole-2,3-dione](/img/structure/B411000.png)



